1-Benzoyltetrahydropyrimidin-2(1H)-one is a compound belonging to the class of tetrahydropyrimidines, which are six-membered heterocycles containing nitrogen atoms. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. It is characterized by a benzoyl group attached to the tetrahydropyrimidine skeleton, which enhances its reactivity and biological properties.
The compound is classified under heterocyclic compounds, specifically as a substituted pyrimidine derivative. Pyrimidines are significant in various biological systems, serving as building blocks for nucleic acids and other biomolecules. The synthesis of 1-benzoyltetrahydropyrimidin-2(1H)-one can be achieved through multiple synthetic pathways, often involving the Biginelli reaction or modifications thereof, which are well-documented in chemical literature .
The synthesis of 1-benzoyltetrahydropyrimidin-2(1H)-one can be effectively accomplished through the Biginelli reaction, a well-known multicomponent reaction involving an aldehyde, a β-keto ester, and urea or thiourea. In this context, benzoyl chloride can be utilized as an acylating agent.
Typical Synthesis Procedure:
The yield of 1-benzoyltetrahydropyrimidin-2(1H)-one typically ranges from 60% to 80%, depending on the reaction conditions and purification methods employed .
The molecular formula of 1-benzoyltetrahydropyrimidin-2(1H)-one is C12H11N2O, featuring a tetrahydropyrimidine ring with a carbonyl group (C=O) at position 2. The structure can be represented as follows:
Key structural features include:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure. For example, characteristic peaks in the IR spectrum may indicate N-H stretching around 3200 cm and C=O stretching around 1700 cm .
1-Benzoyltetrahydropyrimidin-2(1H)-one can participate in various chemical reactions due to its functional groups:
These reactions showcase the versatility of 1-benzoyltetrahydropyrimidin-2(1H)-one in organic synthesis .
The mechanism of action for compounds like 1-benzoyltetrahydropyrimidin-2(1H)-one often involves interactions with biological targets such as enzymes or receptors. For instance:
Research indicates that derivatives of tetrahydropyrimidines exhibit various pharmacological activities, including anti-inflammatory and antimicrobial effects .
Quantitative analysis through techniques like High-Performance Liquid Chromatography (HPLC) can provide insights into purity and concentration .
1-Benzoyltetrahydropyrimidin-2(1H)-one has several applications in medicinal chemistry:
Its diverse chemical properties make it a valuable scaffold for synthesizing new pharmacologically active compounds .
The tetrahydropyrimidinone scaffold has evolved from a synthetic curiosity to a privileged structure in medicinal chemistry. Early anthelmintic agents like pyrantel and morantel, developed in the 1970s, established the core structure’s pharmaceutical relevance by demonstrating that optimal activity required specific substituents—particularly the 2-thienyl group at the C4 position and a methyl group on the tetrahydropyrimidine ring. This structure-activity relationship (SAR) revealed that N-methylation was essential for bioavailability and target engagement, while bulkier alkyl groups diminished potency [1]. Quantitative SAR studies further refined these insights, with Hansch analysis correlating lipophilicity (π) and electronic parameters (δ) with anthelmintic efficacy, enabling predictive design of derivatives [1].
The 1990s marked a resurgence with the discovery of marine alkaloids like batzelladines A and B, which feature intricate tetrahydropyrimidine cores and inhibit HIV-1 envelope protein binding. This inspired synthetic campaigns to develop derivatives targeting infectious diseases and cancer. Monastrol, identified in 2000, exemplified this trend as a selective mitotic kinesin Eg5 inhibitor. Its 3,4-methylenedioxy derivative later showed 30-fold enhanced potency against HT-29 colon cancer cells, underscoring the scaffold’s adaptability for oncology [5]. Contemporary work has expanded into antivirals (e.g., HBV capsid inhibitors like BAY 41-4109) and antitubercular agents (e.g., tetrahydropyrazolo[1,5-a]pyrimidine carboxamides), leveraging modern computational methods for optimization [2] [9].
Table 1: Key Milestones in Tetrahydropyrimidinone Drug Development
Time Period | Representative Compound | Therapeutic Area | Key Advancement |
---|---|---|---|
1970s | Pyrantel | Anthelmintic | Established SAR for anthelmintic activity |
1990s | Batzelladine A | Anti-HIV | Marine-derived scaffold inhibiting gp120-CD4 binding |
2000s | Monastrol | Anticancer (Eg5 inhibitor) | Validated kinesin targeting |
2010s | GLS4 | Anti-HBV | Capsid assembly inhibition; clinical candidate |
2020s | Compound 28a | Anti-HBV | Nanomolar IC₅₀ with optimized lung/plasma distribution [9] |
The 1-benzoyl moiety in tetrahydropyrimidinones confers distinct physicochemical and pharmacological advantages. Electronically, the benzoyl carbonyl group stabilizes the enol tautomer through resonance, enhancing hydrogen-bonding capacity with biological targets. This facilitates interactions with key residues in enzymes—exemplified by dihydropyrimidinones binding to HBV core proteins via Thr33, Ile105, and Trp102 [9]. Sterically, the planar benzoyl group restricts rotational freedom, promoting optimal orientation within hydrophobic pockets. SAR studies of antitubercular tetrahydropyrazolopyrimidines demonstrate that para-substitutions on the benzoyl ring critically modulate activity: morpholine (compound 12) or pyridyl groups (compound 15) reduce log P by 0.8–1.9 units, while maintaining MIC values of 0.15–0.31 μM against Mycobacterium tuberculosis [2].
Conformationally, the 1-benzoyl group influences ring puckering in the saturated tetrahydropyrimidine scaffold. X-ray crystallography of risperidone intermediates confirms near coplanarity between the benzoyl carbonyl and the pyrimidinone ring, with dihedral angles <5°. This rigidity enhances stacking interactions in DNA-binding anticancer agents like MAL3-101, which induces apoptosis in breast cancer cells via DNA intercalation [3] [8]. Furthermore, strategic halogenation (ortho-Cl, meta-F) boosts potency by 3–5-fold in anti-HBV derivatives (e.g., compound 15a, IC₅₀ = 0.21 μM) by filling hydrophobic subpockets inaccessible to polar groups [9].
Saturation of the pyrimidinone ring profoundly alters bioactivity by conferring conformational flexibility, enhancing metabolic stability, and enabling stereoselective interactions. Compared to planar dihydropyrimidinones (DHPMs), tetrahydropyrimidinones adopt puckered conformations that better complement the topology of biological targets. In kinesin inhibitors, saturation facilitates sp³-hybridized C4–C5 bonds, allowing the molecule to adopt boat-like conformations that engage Eg5 allosteric sites [5].
Metabolically, saturation impedes oxidative degradation by cytochrome P450 enzymes. Anticancer DHPMs with saturated N-alkyl chains exhibit 1.5–2-fold longer plasma half-lives in vivo than unsaturated analogs, as demonstrated in glioma xenograft models where compound 3d (61% tumor regression) outperformed its dihydro counterpart [8]. Stereochemistry further modulates activity: HBV capsid inhibitors with (3R,6S) configurations (e.g., 28a, IC₅₀ = 10 nM) show 6–7-fold greater potency than (3R,6R) epimers due to optimal hydrogen bonding with Arg127 and Thr128 residues [9].
Table 2: Bioactivity Comparison of Saturated vs. Unsaturated Pyrimidinone Derivatives
Biological Target | Saturated Derivative | Unsaturated Analog | Activity Ratio (Sat/Unsat) | Key Determinant |
---|---|---|---|---|
HBV capsid | Compound 28a (IC₅₀ = 0.01 μM) | BAY 41-4109 (IC₅₀ = 0.43 μM) | 43-fold ↑ | Stereospecific H-bonding [9] |
Mtb H37Rv | Compound 9 (MIC = 0.15 μM) | Dihydropyrazolopyrimidine | 2.8-fold ↑ | Enhanced membrane permeation [2] |
Mitotic kinesin Eg5 | Oxo-monastrol | Monastrol | 1.2-fold ↑ | Conformational flexibility [5] |
Glioma cells (U251) | Compound 1d (50% growth inhibition) | DHPM 1a (87% growth) | 37% ↑ efficacy | Log P optimization (5.45 vs 3.33) [8] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7